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Compound of Interest

Compound Name: Ludaconitine

Cat. No.: B10817843 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated

physicochemical properties of Ludaconitine hydrochloride. Due to the limited availability of

specific experimental data for this compound in publicly accessible literature, this document

combines reported data for the free base form, Ludaconitine, with established principles of

hydrochloride salt formation and generalized experimental protocols for alkaloid analysis.

Core Physicochemical Properties
Ludaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably

Aconitum spicatum.[1] Like many alkaloids, it is often converted to its hydrochloride salt to

improve its handling and solubility. The hydrochloride salt is formed by the reaction of the basic

nitrogen atom in the Ludaconitine molecule with hydrochloric acid. This conversion primarily

impacts physical properties such as solubility, while the core biological activity of the molecule

is generally retained.[1]

Chemical Structure and Formula
The molecular formula for the free base, Ludaconitine, is reported as C₃₂H₄₅NO₉.[1][2] The

formation of the hydrochloride salt involves the addition of one molecule of hydrogen chloride

(HCl).

Ludaconitine (Free Base) Molecular Formula: C₃₂H₄₅NO₉
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Ludaconitine Hydrochloride Molecular Formula (Inferred): C₃₂H₄₆ClNO₉

Quantitative Data Summary
The following table summarizes the available and calculated physicochemical data for

Ludaconitine and its hydrochloride salt.
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Property
Ludaconitine (Free
Base)

Ludaconitine
Hydrochloride
(Calculated/Inferre
d)

Data Source /
Rationale

CAS Number 82144-72-7 Not available [1]

Molecular Formula C₃₂H₄₅NO₉ C₃₂H₄₆ClNO₉

The formula is derived

by adding HCl to the

free base formula.

Molecular Weight 587.70 g/mol 624.16 g/mol

Calculated by adding

the molecular weight

of HCl (36.46 g/mol )

to the free base

molecular weight.

Appearance Powder

Crystalline solid

(Typical for alkaloid

salts)

Purity 95-98% (by HPLC)

Dependent on

synthesis and

purification

Melting Point Data not available Data not available

Solubility Data not available

Expected to be higher

than the free base in

aqueous media.

Alkaloid salts are

generally more water-

soluble than their

corresponding free

bases.

Storage Conditions

-20°C, sealed, in a

dry, ventilated

environment.

-20°C, sealed,

protected from

moisture.

Biological Activity Antileishmanial (IC₅₀ =

36.10 µg/mL)

Antileishmanial (IC₅₀ =

36.10 µg/mL)

Biological activity

resides in the organic

moiety and is
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unaffected by salt

formation.

Experimental Protocols
Detailed experimental data for Ludaconitine hydrochloride is scarce. Therefore, this section

provides standardized, detailed methodologies for determining the key physicochemical

properties of natural product compounds like Ludaconitine hydrochloride.

Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric

pressure. For a pure crystalline solid, this occurs over a narrow temperature range. It is a

fundamental indicator of purity.

Methodology (Capillary Method):

Sample Preparation: A small amount of the dry Ludaconitine hydrochloride powder is

packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used. The capillary tube is placed in

the heating block of the apparatus.

Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20°C

below the expected melting point.

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal

equilibrium.

Observation: The temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (clear point) are recorded.

The melting range is reported.

Purity Check: A sharp melting range (e.g., < 2°C) is indicative of a high-purity compound.

Solubility Profiling
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Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous

solution. For drug development, solubility is determined in a range of aqueous and organic

solvents.

Methodology (Shake-Flask Method):

Solvent Selection: A panel of solvents is chosen, typically including water, phosphate-

buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, and dimethyl sulfoxide

(DMSO).

Sample Preparation: An excess amount of Ludaconitine hydrochloride is added to a known

volume of each solvent in a sealed vial.

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or

37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved

solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

Quantification: The concentration of the dissolved Ludaconitine hydrochloride in the clear

supernatant/filtrate is determined using a validated analytical method, typically High-

Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used

to relate the analytical response to concentration.

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Spectroscopic Analysis
Principle: Spectroscopic techniques provide information about the chemical structure and

functional groups of a molecule.

Methodologies:

Mass Spectrometry (MS):

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful

tool for the analysis of natural products.
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent

(e.g., methanol/water).

Chromatography: The sample is injected into an HPLC system (e.g., using a C18 column)

to separate it from any impurities.

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI)

source, which generates charged molecules (ions).

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the

molecular weight. Tandem MS (MS/MS) is then performed by fragmenting the parent ion to

obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Technique: ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate the detailed

carbon-hydrogen framework of the molecule.

Sample Preparation: Approximately 5-10 mg of Ludaconitine hydrochloride is dissolved in

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are

acquired.

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H

spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the

structure.

Infrared (IR) Spectroscopy:

Technique: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the

functional groups present in the molecule.

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet or

analyzed using an Attenuated Total Reflectance (ATR) accessory.

Analysis: The spectrum is recorded, and the absorption bands (reported in wavenumbers,

cm⁻¹) are correlated to specific functional groups (e.g., O-H, N-H, C=O, C-O).
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Visualizations: Workflows and Pathways
As no specific signaling pathway for Ludaconitine's biological activity has been detailed in the

literature, a generalized analytical workflow for the characterization of a natural product isolate

like Ludaconitine is presented below. This workflow outlines the logical sequence of

experiments described in the protocols section.
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Phase 1: Isolation & Initial ID

Phase 2: Structural Elucidation

Phase 3: Physicochemical Characterization

Natural Product Source
(e.g., Aconitum spicatum)

Extraction & Purification

Purity Assessment (HPLC)

Molecular Weight Determination
(LC-MS)

NMR Spectroscopy
(1H, 13C, 2D NMR)

High-Resolution MS/MS
(Fragmentation Analysis)

IR Spectroscopy
(Functional Groups)

Structure Confirmation

Melting Point Analysis Solubility Profiling Stability Studies

Final Characterized Compound
(Ludaconitine Hydrochloride)

Click to download full resolution via product page

Analytical workflow for a natural product isolate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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